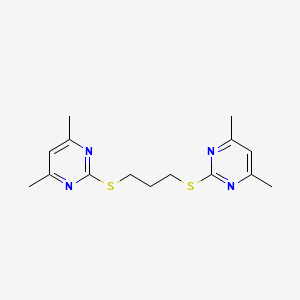
Pyrimidine, 2,2'-(1,3-propanediylbis(thio))bis(4,6-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 2,2’-(1,3-propanediylbis(thio))bis(4,6-dimethyl-) is a heterocyclic compound characterized by the presence of sulfur atoms and methyl groups attached to the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2,2’-(1,3-propanediylbis(thio))bis(4,6-dimethyl-) typically involves cyclization reactions. Common methods include [3+3], [4+2], and [5+1] cyclization processes or domino reactions . These reactions often require specific catalysts and conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the direct interaction of 2-halo derivatives with sulfur-containing reagents . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
化学反应分析
Types of Reactions: Pyrimidine, 2,2’-(1,3-propanediylbis(thio))bis(4,6-dimethyl-) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and reducing agents . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .
科学研究应用
Pyrimidine, 2,2’-(1,3-propanediylbis(thio))bis(4,6-dimethyl-) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of agrochemicals, fungicides, and herbicides.
作用机制
The mechanism of action of Pyrimidine, 2,2’-(1,3-propanediylbis(thio))bis(4,6-dimethyl-) involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can influence oxidative processes in the organism, potentially leading to its biological effects . Additionally, its structure allows for further functionalization, enhancing its activity and specificity.
相似化合物的比较
Pyrimidine: A basic heterocyclic compound with nitrogen atoms at positions 1 and 3.
Thioxopyrimidines: Compounds with a sulfur atom at position 2 of the pyrimidine ring.
Pyrimidopyrimidines: Bicyclic compounds with two fused pyrimidine rings.
Uniqueness: Pyrimidine, 2,2’-(1,3-propanediylbis(thio))bis(4,6-dimethyl-) is unique due to its specific structure, which includes both sulfur atoms and methyl groups. This combination enhances its potential biological activities and allows for diverse chemical modifications .
属性
CAS 编号 |
14961-46-7 |
|---|---|
分子式 |
C15H20N4S2 |
分子量 |
320.5 g/mol |
IUPAC 名称 |
2-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropylsulfanyl]-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C15H20N4S2/c1-10-8-11(2)17-14(16-10)20-6-5-7-21-15-18-12(3)9-13(4)19-15/h8-9H,5-7H2,1-4H3 |
InChI 键 |
CJPQTYVDZBGCFN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)SCCCSC2=NC(=CC(=N2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


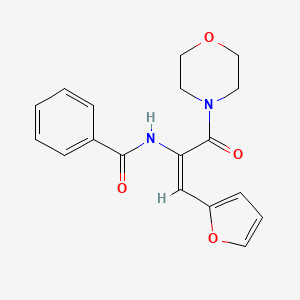
![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)

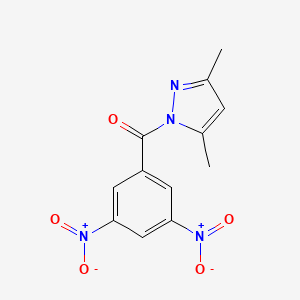
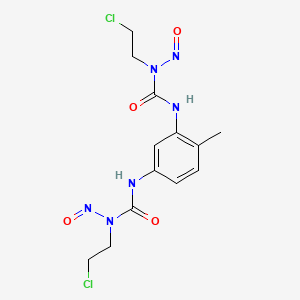
![ethyl 2,4-dimethyl-5-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B14160540.png)
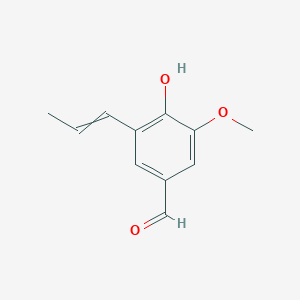

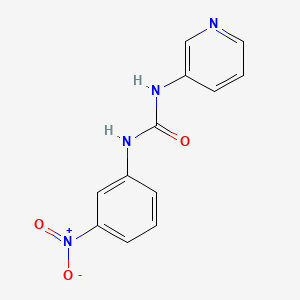
![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)
![Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14160570.png)

